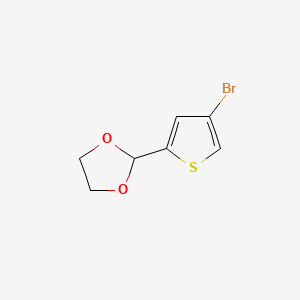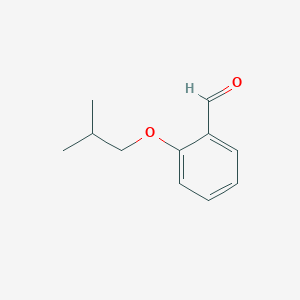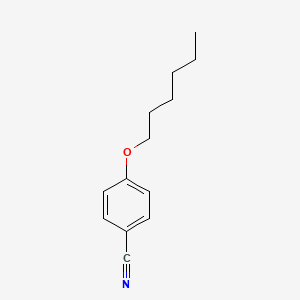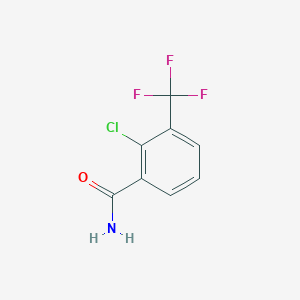
2-(1,3-Benzodioxol-5-yl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)piperidine, commonly known as 2-BDP, is a heterocyclic compound belonging to the piperidine family. It is a versatile organic compound which has a wide range of applications in the field of synthetic organic chemistry. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products. 2-BDP is also used as a starting material in the production of certain dyes, pesticides, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Die Verbindung wurde synthetisiert und charakterisiert für den potenziellen Einsatz als antifungales Mittel. Sie wurde gegen verschiedene Pilzstämme untersucht und zeigt vielversprechende Ergebnisse in der Behandlung lebensbedrohlicher Pilzinfektionen, insbesondere bei immungeschwächten Personen wie Krebspatienten, AIDS-Patienten oder Menschen mit Autoimmunerkrankungen .
Antitumoraktivität
Forscher haben Derivate von 1-Benzo[1,3]dioxol-5-yl-piperidin mit Antitumoraktivität entwickelt und synthetisiert. Diese Verbindungen wurden gegen Prostata-, Pankreas- und akute lymphatische Leukämie-Krebszelllinien getestet. Einige Derivate zeigten eine potente Aktivität mit IC50-Werten im Nanomolarbereich, was ihr Potenzial als Leitstrukturen für die Entwicklung von Antitumormedikamenten unterstreicht .
Antioxidative Wirkungen
Piperidinderivate zeigen antioxidative Wirkungen, wie eine Studie belegt, in der Piperin, eine verwandte Verbindung, die Lipidperoxidation reduzierte und die Glutathionwerte im Striatum von Ratten steigerte. Dies deutet darauf hin, dass 2-(1,3-Benzodioxol-5-yl)piperidin auf seine antioxidativen Eigenschaften hin untersucht werden könnte .
Breit gefächerte pharmazeutische Anwendungen
Der Piperidin-Kern ist ein vielseitiges Gerüst in der Wirkstoffforschung. Er wurde bei der Entwicklung von Medikamenten mit einer großen Bandbreite an therapeutischen Anwendungen eingesetzt, darunter Antitumor-, antivirale, antimalaria-, antimikrobielle, antifungale, Antihypertensiv-, analgetische, entzündungshemmende, Anti-Alzheimer-, Antipsychotika- und Antikoagulanzien-Eigenschaften .
Molekular Docking und Wirkstoffdesign
Die Struktur der Verbindung wurde mit Hilfe von Molekular-Docking-Techniken analysiert, um ihre Wechselwirkung mit biologischen Zielstrukturen vorherzusagen. Dies ist ein entscheidender Schritt im Wirkstoffdesign, der es Forschern ermöglicht zu verstehen, wie die Verbindung an Enzyme oder Rezeptoren binden könnte, die an Krankheitsprozessen beteiligt sind .
Struktur-Wirkungs-Beziehungsstudien (SAR)
SAR-Studien: SAR-Studien sind in der pharmazeutischen Chemie von grundlegender Bedeutung, um die biologische Aktivität einer Verbindung zu optimieren. This compound dient als Vorlage für , und hilft, funktionelle Gruppen zu identifizieren, die zu seiner biologischen Aktivität beitragen, und leitet die Entwicklung potenterer Analoga .
Theoretische Chemie und DFT-Berechnungen
Dichtefunktionaltheorie (DFT): Berechnungen wurden durchgeführt, um die elektronischen Eigenschaften der Verbindung zu untersuchen. Dieser rechnerische Ansatz trägt zum Verständnis der molekularen Eigenschaften bei, die ihre Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen .
Hirshfeld-Oberflächenanalyse
Die Kristallstruktur der Verbindung wurde mit Hilfe der Hirshfeld-Oberflächenanalyse untersucht. Diese Technik liefert Einblicke in die intermolekularen Wechselwirkungen innerhalb des Kristallgitters, die die Stabilität, Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen können .
Zukünftige Richtungen
The future directions of research involving 2-(1,3-Benzodioxol-5-yl)piperidine could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Further studies could also investigate its mechanism of action and potential applications in pharmaceuticals .
Wirkmechanismus
Target of Action
2-(1,3-Benzodioxol-5-yl)piperidine, also known as piperine, is a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum) . It primarily targets multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and breast cancer resistance protein . These targets play crucial roles in various physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
Piperine interacts with its targets and induces changes in their function. For instance, it inhibits poly (ADP-ribose) polymerase activation, reduces pro-apoptotic Bax levels, and elevates Bcl-2 levels, showing its anti-apoptotic mechanism . It also acts as a phosphatidylinositor-3-kinase/Akt and induces apoptosis of breast cancer cells .
Biochemical Pathways
Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various physiological activities and disease conditions.
Pharmacokinetics
Piperine exhibits remarkable bioavailability enhancing abilities . It has a high degree of brain exposure with a Kp, brain of 0.95 and Kp, uu, brain of 1.10. It also shows high-BBB penetration potential with no interaction with efflux transporter .
Result of Action
The molecular and cellular effects of piperine’s action are significant. It shows remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .
Action Environment
The action, efficacy, and stability of piperine can be influenced by environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to avoid degradation . Furthermore, the activity among the piperidine amides increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues .
Biochemische Analyse
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)piperidine exhibits remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It interacts with multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and others . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
2-(1,3-Benzodioxol-5-yl)piperidine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce lipid peroxidation and stimulate glutathione levels in the striatum of rats, indicating its antioxidant effect .
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Benzodioxol-5-yl)piperidine involves its ability to regulate multiple signaling molecules . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-(1,3-Benzodioxol-5-yl)piperidine change over time in laboratory settings . It has been shown to have a high degree of brain exposure, suggesting efficient brain uptake due to its very limited liver metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1,3-Benzodioxol-5-yl)piperidine vary with different dosages . For instance, intratumoral administration of 2-(1,3-Benzodioxol-5-yl)piperidine into fully developed tumors strongly inhibited the growth of TNBC (MDAMB-468 cells) xenografts in NOD/SCID mice .
Metabolic Pathways
It has been suggested that it has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .
Transport and Distribution
It has been shown to have a high degree of brain exposure, suggesting efficient brain uptake due to its very limited liver metabolism .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVRNQRAJIACI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)






![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)





